molecular formula C9H8N2O4 B1274966 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 57463-01-1

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1274966
CAS RN: 57463-01-1
M. Wt: 208.17 g/mol
InChI Key: JIRMEYNXGZSORX-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, more commonly known as MNO, is a heterocyclic organic compound with potential medicinal and industrial applications. It has a wide variety of uses, including as a synthetic intermediate in the production of pharmaceuticals, as a flavoring agent, and as a potential therapeutic agent. The chemical structure of MNO consists of a six-membered ring with two nitro groups and two methyl groups attached to the ring. MNO has been studied extensively in recent years, and its potential applications have been explored in depth.

Scientific Research Applications

Synthesis and Applications in Biological and Medicinal Fields

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one and its derivatives have been studied for their various applications in biological and medicinal fields. One study focused on creating innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, which are used in biology and medication. This process involved using 2-aminophenol as a starting material and successfully synthesizing several 3,4-dihydro-2H-benzo[1,4]oxazines derivatives, showcasing a new method for their development (詹淑婷, 2012).

Antimicrobial Properties

A significant area of research for 2H-benzo[b][1,4]oxazines is in antimicrobial activity. A study synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and evaluated their in vitro antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The results showed overall potency against tested microorganisms, with particular emphasis on the role of fluorine atoms in enhancing antimicrobial properties (Liang Fang et al., 2011).

Chemoenzymatic Synthesis for Pharmaceuticals

Another study highlighted the chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives. This synthesis was important for developing pharmaceuticals, such as Levofloxacin, an antimicrobial agent. The study developed a versatile and general route for synthesizing a wide family of these oxazines with various substitutions, indicating its significant potential in pharmaceutical applications (María López-Iglesias et al., 2015).

Synthesis for Herbicides

The compound and its derivatives have also been researched for their potential in herbicide development. One study synthesized 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which were identified as potent inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism. These compounds demonstrated high efficacy and broad-spectrum herbicidal activity (Mingzhi Huang et al., 2005).

Corrosion Inhibition

Research has also explored the use of benzoxazines as corrosion inhibitors. A study evaluated the properties of 2-methyl-4H-benzo[d][1,3]oxazin-4-one and related compounds for their effectiveness in inhibiting corrosion on mild steel. The results indicated a significant inhibition efficiency, highlighting the potential application of these compounds in protecting metal surfaces (A. Kadhim et al., 2017).

Mechanism of Action

The mechanism of action of this compound involves ring-opening and cyclization steps .

Future Directions

The future directions for this compound could involve designing inherently tough benzoxazine monomers and polybenzoxazines prepolymers to improve the flexibility of polybenzoxazines from the molecular level, and to increase the degree of chemical crosslinking between the two phases .

properties

IUPAC Name

2-methyl-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRMEYNXGZSORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400423
Record name 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57463-01-1
Record name 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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